
2-Bromo-n-(4-sulfamoylphenyl)acetamide
Overview
Description
2-Bromo-n-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O3S. It is a derivative of acetamide, featuring a bromine atom and a sulfonamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide typically involves the reaction of bromoacetyl chloride with sulfanilamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of amines.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2-Bromo-n-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes like carbonic anhydrase, which is relevant in cancer research.
Industrial Applications: It serves as a precursor in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its sulfonamide group can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to reduced tumor growth in cancer cells by disrupting pH regulation and metabolic processes .
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)acetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-n-(4-sulfamoylphenyl)acetamide: Similar structure but with chlorine instead of bromine, affecting its reactivity and biological activity.
N-(4-sulfamoylphenyl)benzamide: Contains a benzamide group instead of an acetamide group, altering its chemical properties and applications.
Uniqueness: 2-Bromo-n-(4-sulfamoylphenyl)acetamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-n-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) and its anticancer properties. This article delves into the compound's synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available sulfonamide and bromoacetyl derivatives. The general synthetic route can be summarized as follows:
- Formation of Sulfonamide : The starting sulfonamide is reacted with bromoacetyl chloride under basic conditions to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase enzymes, particularly CA IX, which is overexpressed in various cancers. Inhibition of CA IX disrupts pH regulation within tumor microenvironments, leading to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and normal breast cell line MCF-10A.
- IC50 Values : The compound showed IC50 values ranging from 1.52 to 6.31 μM against the cancer cell lines, indicating potent anti-proliferative effects.
Table 1: IC50 Values of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 1.52 |
MCF-7 | 3.45 |
MCF-10A | >10 |
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly CA IX and CA II.
Table 2: Inhibition Potency of this compound on Carbonic Anhydrases
Enzyme | IC50 (nM) |
---|---|
CA IX | 10.93 |
CA II | 1.55 |
These results indicate a strong selectivity for CA IX over CA II, suggesting its potential as a targeted therapy for cancers expressing CA IX.
Case Studies
-
Study on Breast Cancer Cells :
A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a significant increase in apoptotic cells, as evidenced by annexin V-FITC staining. The percentage of annexin V-positive cells increased from 0.18% in the control group to 22.04% in treated cells. -
Antibacterial Activity :
The compound was also tested against various bacterial strains, showing promising antibacterial activity with significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-N-(4-sulfamoylphenyl)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution using bromoacetyl chloride and 4-sulfamoylaniline under anhydrous conditions. Key parameters include maintaining a pH of 8–9 (using bases like triethylamine) and temperatures below 0°C to minimize side reactions. A yield of ~69% is achievable with optimized stoichiometry . Alternative routes involve coupling bromoacetic acid with 4-sulfamoylaniline using carbodiimide coupling agents (e.g., EDC/HOBt), though yields may vary depending on solvent polarity and activation efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization typically involves:
- 1H/13C NMR : Peaks at δ 10.5 ppm (amide NH), δ 4.0 ppm (CH2-Br), and δ 7.5–7.7 ppm (aromatic protons) confirm connectivity .
- X-ray crystallography : Monoclinic crystal systems (e.g., P21/n space group) with unit cell parameters (a = 4.50 Å, b = 23.15 Å, c = 9.11 Å, β = 99.7°) validate molecular packing and bond angles. SHELXL refinement (R-factor < 0.05) ensures accuracy .
- FTIR : Stretching bands at ~1670 cm⁻¹ (C=O) and ~1320 cm⁻¹ (S=O) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Classified as a potential carcinogen (IARC Group 2B) based on rodent studies; use fume hoods and PPE .
- Reactivity : Bromoacetamide derivatives can alkylate nucleophilic residues (e.g., cysteine thiols). Avoid contact with reducing agents or amines .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does crystallographic data inform the design of carbonic anhydrase (CA) inhibitors using this compound?
Co-crystallization studies with human CA II/IX reveal:
- The acetamide linker positions the sulfamoyl group in the enzyme’s hydrophobic pocket, forming hydrogen bonds with Thr200 and Zn²⁺ coordination .
- Bromine’s steric bulk restricts rotational freedom, enhancing selectivity for CA IX over CA II (Ki differences >10-fold) .
- ORTEP-3 modeling shows that tail elongation (e.g., adding piperazine groups) improves binding to isoform-specific residues (e.g., Gln92 in CA VII) .
Q. How can conflicting NMR data for bromoacetamide derivatives be resolved?
Discrepancies in δ values (e.g., CH2-Br shifts between δ 3.9–4.1 ppm) arise from solvent polarity (DMSO vs. CDCl3) and hydrogen bonding with the amide NH. Strategies include:
- Variable-temperature NMR to assess dynamic effects .
- DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental shifts with theoretical conformers .
- Cross-validation using HSQC/HMBC to assign coupling patterns unambiguously .
Q. What methodologies optimize selectivity in structure-activity relationship (SAR) studies?
- Tailored substituents : Introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring increases antibacterial potency (MIC = 0.25 mg/L against E. coli) by enhancing membrane penetration .
- Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy trade-offs when modifying the sulfamoyl group .
- Molecular dynamics (MD) : Simulates ligand-protein stability (RMSD < 2.0 Å over 100 ns) to prioritize analogs with lower conformational strain .
Q. Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for similar bromoacetamides?
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor higher yields (80–91%) compared to THF (50–60%) due to better solubility of intermediates .
- Purification challenges : Silica gel chromatography may degrade bromoacetamides; reverse-phase HPLC is preferred for high-purity isolation .
- Side reactions : Competing hydrolysis of bromoacetyl chloride to bromoacetic acid under humid conditions reduces yields by ~20% .
Q. How to reconcile discrepancies in reported cytotoxicity profiles?
- Assay variability : MTT assays in HepG2 cells show IC50 = 50 μM, while Ames tests indicate negligible mutagenicity. This suggests organ-specific toxicity mechanisms (e.g., mitochondrial disruption vs. DNA adduct formation) .
- Metabolic activation : Liver microsome studies reveal cytochrome P450-mediated detoxification pathways, explaining lower in vivo toxicity .
Q. Methodological Resources
Properties
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-70-7 | |
Record name | NSC549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.